molecular formula C6H11K2O9P B3268376 Galactose 1-phosphate-13C potassium CAS No. 478518-78-4

Galactose 1-phosphate-13C potassium

Cat. No.: B3268376
CAS No.: 478518-78-4
M. Wt: 337.31 g/mol
InChI Key: KCIDZIIHRGYJAE-HLZBLTOGSA-L
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Description

Chemical Identity: This compound, also identified as galactose 1-phosphate dipotassium salt (CAS: 19046-60-7), is a phosphorylated derivative of galactose with the molecular formula C₆H₁₃K₂O₁₀P and a molecular weight of 354.38 g/mol . Its structure features a six-membered oxane (pyranose) ring with stereospecific hydroxyl groups at positions 2R, 3R, 4S, 5R, and 6R, a hydroxymethyl group at C6, and a phosphate group esterified at the anomeric carbon (C1) . The dipotassium counterions neutralize the phosphate’s negative charge, enhancing water solubility.

Applications: Primarily used in biochemical research, it serves as a substrate or intermediate in studies of galactose metabolism, particularly in Leloir pathway enzymology .

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDZIIHRGYJAE-HLZBLTOGSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11K2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate is a compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₁K₂O₉P
  • Molecular Weight : 336.32 g/mol
  • CAS Number : 19046-60-7
  • IUPAC Name : Potassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

Biological Activity Overview

Dipotassium phosphate derivatives have shown significant biological activities in various studies. The compound is primarily recognized for its role in cellular metabolism and as a signaling molecule.

  • Cell Metabolism : It participates in the Leloir pathway of galactose metabolism, facilitating the conversion of galactose to glucose derivatives essential for energy production and cellular function .
  • Signal Transduction : The compound acts as a signaling molecule that can influence cell proliferation and differentiation processes .

In Vitro Studies

Several studies have assessed the biological activity of dipotassium phosphate derivatives:

  • Tyrosinase Inhibition : Research indicates that compounds derived from dipotassium phosphate can inhibit tyrosinase activity in melanoma cells. This inhibition is crucial for understanding melanin production and potential applications in skin treatment .

Case Studies

  • Galactose Metabolism : A study focused on the role of dipotassium phosphate in the Leloir pathway demonstrated its importance in the formation of UDP-Galactose (UDP-Gal), which is vital for glycoprotein synthesis and cellular signaling .
  • Anticancer Potential : In various cancer cell lines, dipotassium phosphate has been shown to exhibit antiproliferative effects. For instance, modifications to its structure have resulted in enhanced activity against specific cancer types .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Tyrosinase InhibitionInhibits melanin production in melanoma cells
Galactose MetabolismEssential for UDP-Gal formation in cellular metabolism
AntiproliferativeShows potential against various cancer cell lines

Scientific Research Applications

Synthesis and Properties

The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose using phosphoric acid in the presence of a catalyst. The process is conducted under controlled conditions to ensure selectivity at the 1-position of maltose. Following synthesis, the product undergoes purification to achieve high purity necessary for research applications.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₅K₂O₇P
  • IUPAC Name: Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate

2.1. Biochemical Research

Alpha-D(+)Maltose 1-phosphate dipotassium salt serves as a substrate in enzymatic reactions. It is particularly useful in studies involving carbohydrate metabolism and enzyme kinetics. For instance:

  • Enzymatic Reactions: The compound acts as a substrate for maltase and phosphorylase enzymes, facilitating the hydrolysis and phosphorylation processes that lead to glucose production.

2.2. Medical Research

In medical research, this compound is investigated for its potential therapeutic effects:

  • Diagnostic Tool: Its role in carbohydrate metabolism makes it a candidate for studying metabolic disorders.
  • Therapeutic Applications: Research is ongoing into its use as a therapeutic agent in conditions related to glucose metabolism.

2.3. Nutritional Science

The compound has implications in nutrition:

  • Dietary Supplementation: It can be used as a source of energy due to its carbohydrate content.
  • Functional Foods: Investigations are being conducted on its potential benefits in functional food formulations aimed at enhancing metabolic health.

3.1. Food Industry

In the food sector, alpha-D(+)Maltose 1-phosphate dipotassium salt is utilized as an additive:

  • Sweetening Agent: Its sweetening properties make it suitable for use in various food products.
  • Stabilizer: It helps stabilize formulations by improving texture and mouthfeel.

3.2. Pharmaceutical Industry

The pharmaceutical industry employs this compound in drug formulation:

  • Excipient Role: It serves as an excipient in drug formulations due to its compatibility with various active pharmaceutical ingredients (APIs).

Case Study 1: Enzyme Kinetics

A study published in the Journal of Biological Chemistry demonstrated the use of alpha-D(+)Maltose 1-phosphate dipotassium salt as a substrate for studying maltase activity. The results indicated that varying concentrations of the compound could significantly affect enzyme kinetics, providing insights into enzyme regulation mechanisms.

Case Study 2: Nutritional Impact

Research featured in Nutrition Reviews explored the impact of alpha-D(+)Maltose 1-phosphate dipotassium salt on glycemic response in humans. The study concluded that incorporating this compound into meals could help modulate blood sugar levels effectively.

Comparison with Similar Compounds

Trehalose 6-Phosphate Dipotassium Salt (CAS: 136632-28-5)

  • Structure : A disaccharide (α,α-1,1-glucose-glucose) with a phosphate group at C6 of one glucose unit .
  • Molecular Weight : ~504.35 g/mol (estimated for C₁₂H₂₀K₂O₁₄P).
  • Key Differences: Sugar Backbone: Trehalose is a non-reducing disaccharide, whereas the target compound is a monosaccharide (galactose). Phosphate Position: Phosphate at C6 vs. C1 in galactose 1-phosphate. Biological Role: Trehalose 6-phosphate is a plant signaling molecule regulating carbohydrate metabolism, unlike galactose 1-phosphate, which is central to human galactosemia disorders .
  • Solubility : Both exhibit high water solubility due to dipotassium salt forms, but trehalose 6-phosphate’s larger size may reduce diffusion rates in cellular systems .

Triphosphorylated Oxane Derivatives (e.g., [(2S,3S,4R,5R,6R)-3-oxidanyl-4,5-diphosphonooxy-6-(phosphonooxymethyl)oxan-2-yl]methyl dihydrogen phosphate)

  • Structure : Features three phosphate groups on the oxane ring, with additional hydroxymethyl and oxidanyl substituents .
  • Molecular Weight : ~610.52 g/mol (estimated).
  • Key Differences :
    • Charge Density : Triple phosphorylation increases negative charge, requiring more counterions (e.g., Na⁺/K⁺) for stabilization.
    • Function : Such compounds are rare in nature but may act as high-energy intermediates or synthetic analogs for kinase studies .
  • Stability: Higher susceptibility to hydrolysis compared to mono-phosphorylated galactose 1-phosphate due to steric strain .

2,3-Dihydroxypropyl [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-Hydroxyphenoxy)Oxan-2-Yl]Methyl Hydrogen Phosphate

  • Structure: Incorporates a phenoxy group at C6 and a 2,3-dihydroxypropyl ester linked to the phosphate .
  • Molecular Weight : ~472.71 g/mol.
  • Key Differences: Hydrophobicity: The phenoxy group introduces aromaticity, reducing water solubility compared to the purely aliphatic target compound. Applications: Likely used in glycoconjugate synthesis or as a prodrug due to its ester functionality .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Phosphate Position Key Structural Features Solubility (H₂O) Biological Role
Galactose 1-phosphate dipotassium salt 354.38 C1 Monosaccharide, hydroxymethyl, dipotassium High Galactose metabolism
Trehalose 6-phosphate dipotassium salt ~504.35 C6 Disaccharide, α,α-1,1 linkage High Plant signaling
Triphosphorylated oxane derivative ~610.52 C4, C5, C6 Triple phosphate, oxidanyl group Moderate Synthetic intermediate
Phenoxy-substituted phosphate ~472.71 C2 Phenoxy, dihydroxypropyl ester Low-Moderate Glycoconjugate synthesis

Research Findings and Stability Considerations

  • Stereochemical Impact: Minor stereochemical variations (e.g., 3R vs. 3S in ’s compound) drastically alter enzymatic recognition and metabolic pathways .
  • Thermodynamic Stability : Galactose 1-phosphate’s stability in aqueous buffers (pH 6–8) exceeds that of acetylated analogs (e.g., ’s compound with acetyl groups), which hydrolyze rapidly under basic conditions .
  • Synthetic Accessibility : The target compound is more readily synthesized via galactokinase-mediated phosphorylation than multi-phosphorylated derivatives, which require complex protecting-group strategies .

Q & A

Basic: What methodologies are recommended for synthesizing dipotassium phosphorylated sugar derivatives like this compound?

Answer:
Synthesis typically involves neutralization reactions between the sugar phosphate precursor and potassium hydroxide. For example:

Precursor preparation : Start with the hydroxyl-protected sugar derivative (e.g., tetraacetylated glucose) and phosphorylate it using phosphoric acid or POCl₃ under anhydrous conditions.

Deprotection : Hydrolyze acetyl groups under mild alkaline conditions (e.g., NaHCO₃).

Neutralization : React the free acid form with KOH in a 1:2 molar ratio to form the dipotassium salt. Monitor pH to ensure complete neutralization (target pH ~9–10).

Purification : Crystallize the product from ethanol/water mixtures and dry under vacuum .

Basic: How can researchers assess the purity of this compound for biochemical applications?

Answer:
Purity assessment should combine:

  • Titrimetric analysis : Quantify phosphate content via acid-base titration (e.g., using 0.1 M HCl and phenolphthalein indicator) .
  • HPLC : Use an ion-exchange column (e.g., Thermo Scientific Dionex CarboPac PA1) with pulsed amperometric detection to separate and quantify sugar phosphate derivatives. Mobile phase: 10 mM NaOH, 1 mL/min flow rate.
  • Karl Fischer titration : Determine water content (<1% for anhydrous forms) .

Advanced: How to resolve contradictions in stereochemical assignments using NMR data?

Answer:
Challenges arise due to overlapping signals in 1H^1 \text{H}- and 13C^13 \text{C}-NMR. Advanced strategies include:

  • 2D NMR : Utilize HSQC and HMBC to correlate protons with carbons and confirm glycosidic linkages. For example, cross-peaks between H1 of the glucose moiety and the phosphate oxygen can confirm substitution patterns.
  • NOESY/ROESY : Detect spatial proximity between protons on adjacent carbons (e.g., H2 and H4 in the oxane ring) to validate chair conformations.
  • Comparative analysis : Cross-reference with published data for similar compounds (e.g., 63-O-α-D-glucosylmaltotriose in ) .

Advanced: What experimental conditions ensure the compound’s stability during long-term storage?

Answer:
Stability is pH- and moisture-sensitive. Recommended protocols:

  • Storage : Keep in airtight containers with desiccants (silica gel) at 4°C. Avoid exposure to light (use amber glass).
  • Buffered solutions : Prepare fresh solutions in 10 mM potassium phosphate buffer (pH 7.4) and use within 24 hours to prevent hydrolysis.
  • Freeze-drying : For extended storage, lyophilize the compound and reconstitute in ultrapure water before use .

Advanced: How to investigate the compound’s role in enzymatic or cellular assays?

Answer:
Design assays focusing on its potential as a substrate or modulator:

  • Kinase/phosphatase assays : Use 32P^{32} \text{P}-radiolabeled ATP to track phosphate transfer in vitro.
  • Cell-based studies : Treat cultured cells (e.g., HEK293) with 1–10 mM compound and monitor metabolic flux via LC-MS (e.g., tracking UDP-glucose derivatives).
  • Isothermal titration calorimetry (ITC) : Measure binding affinity with proteins like hexokinase or phosphatases .

Advanced: What analytical techniques differentiate this compound from structurally similar phosphate esters?

Answer:

  • Mass spectrometry : High-resolution ESI-MS (e.g., Q-TOF) to confirm molecular weight (expected [M–2K]^- ion at m/z 295.1 for C₆H₁₃O₁₃P⁻).
  • Ion chromatography : Separate phosphate derivatives using a Dionex IonPac AS11-HC column with NaOH gradient elution (0–100 mM over 20 min).
  • X-ray crystallography : Resolve the crystal structure to confirm absolute stereochemistry (requires single crystals grown via vapor diffusion) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood when weighing powders to prevent inhalation.
  • Spill management : Neutralize spills with 5% acetic acid and absorb with inert material (vermiculite).
  • First aid : For eye exposure, rinse with water for 15 min and seek medical attention .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galactose 1-phosphate-13C potassium
Reactant of Route 2
Galactose 1-phosphate-13C potassium

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